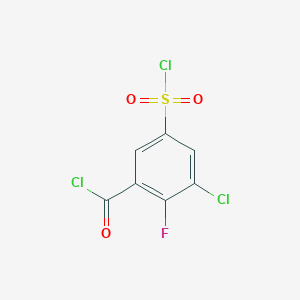
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO2S It is a derivative of benzoyl chloride, characterized by the presence of chloro, chlorosulfonyl, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves multiple steps:
Sulfonation: The addition of a sulfonyl chloride group.
Fluorination: The incorporation of a fluorine atom.
A common synthetic route starts with the chlorination of a suitable benzoyl chloride precursor, followed by sulfonation using chlorosulfonic acid under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Safety measures are crucial due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro, chlorosulfonyl, and fluoro groups can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products depend on the specific reaction and reagents used. For example, substitution with an amine can yield an amide derivative, while reduction may produce a corresponding alcohol or hydrocarbon.
Scientific Research Applications
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chloro, chlorosulfonyl, and fluoro groups make the benzoyl chloride moiety highly reactive, facilitating various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to modifications in the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
- 3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
- 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
Uniqueness
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The combination of chloro, chlorosulfonyl, and fluoro groups makes it a versatile intermediate for various chemical syntheses and applications.
Properties
Molecular Formula |
C7H2Cl3FO3S |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO3S/c8-5-2-3(15(10,13)14)1-4(6(5)11)7(9)12/h1-2H |
InChI Key |
AKFITVYIQWAJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13260800.png)
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
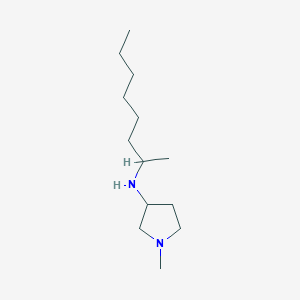
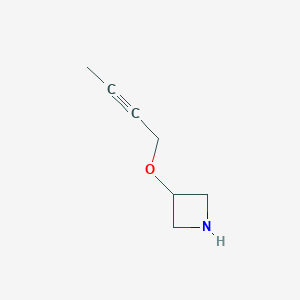
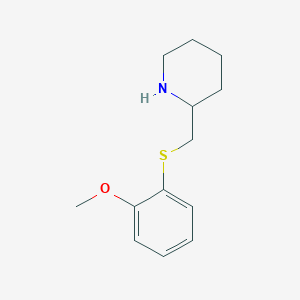
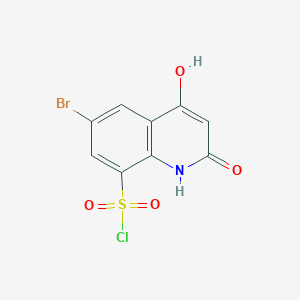
![2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260822.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)
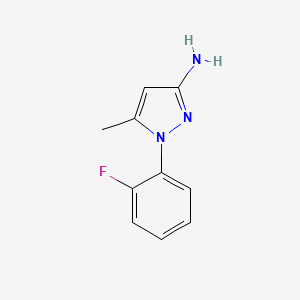
![4-[4-(Aminomethyl)phenyl]cyclohexan-1-one](/img/structure/B13260840.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride](/img/structure/B13260843.png)
